Product packaging for Lesquerolic acid(Cat. No.:)

Lesquerolic acid

Cat. No.: B1259203
M. Wt: 326.5 g/mol
InChI Key: OONXYOAWMIVMCI-UHFFFAOYSA-N
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Description

Contextualization of Lesquerolic Acid within Hydroxy Fatty Acid Research

This compound ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a C20 monounsaturated hydroxy fatty acid (HFA). researchgate.netnih.gov It belongs to a special class of fatty acids that are valuable for a wide range of industrial applications, including the manufacturing of lubricants, cosmetics, coatings, plastics, and biofuels. nih.govosu.edu The key to its utility lies in the hydroxyl group on its carbon chain, which provides a reactive site for chemical modifications like esterification. researchgate.netvulcanchem.com

The primary commercial source of HFAs has traditionally been ricinoleic acid, which is derived from castor beans (Ricinus communis). osu.eduunl.edu However, the presence of the potent toxin ricin and allergenic compounds in castor beans has limited its production, particularly in the United States. osu.eduunl.edu This has driven research into alternative, safer sources of HFAs.

This compound stands out as a prime candidate to replace ricinoleic acid. researchgate.netosu.edu Structurally, it is a C20 homolog of the C18 ricinoleic acid, meaning it has a very similar chemical structure but with two additional carbons in its chain. osu.edudbg.org This similarity in structure imparts comparable chemical properties, making it a suitable substitute in many industrial processes. researchgate.netosu.edu For instance, estolides derived from both lesquerolic and ricinoleic acid exhibit excellent low-temperature properties, making them valuable as biodiesel additives. researchgate.netosu.edu

Significance of this compound in Plant Lipid Biochemistry

This compound is the predominant fatty acid found in the seed oil of plants belonging to the Physaria genus (formerly Lesquerella), particularly Physaria fendleri. researchgate.netresearchgate.net In the seeds of P. fendleri, this compound can constitute about 60% of the total fatty acids in the oil. researchgate.netresearchgate.net

The biosynthesis of this compound in P. fendleri is a well-studied multi-step process that occurs in the endoplasmic reticulum of developing seeds. unl.edunih.gov The pathway begins with oleic acid (18:1), which is first hydroxylated at the 12th carbon position by an enzyme called oleate (B1233923) 12-hydroxylase (FAH12) to form ricinoleic acid (18:1-OH). unl.edunih.gov This ricinoleic acid is then elongated by a specific β-ketoacyl-CoA synthase (KCS) enzyme, adding two carbons to the chain to produce this compound (20:1-OH). nih.govmdpi.comresearchgate.net

Interestingly, the FAH12 enzyme in P. fendleri is bifunctional, also possessing desaturase activity, which can lead to the production of other fatty acids. unl.edu The accumulation of this compound is a dynamic process, with research indicating that it is incorporated into triacylglycerols (TAGs), the main storage form of oils, primarily at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. nih.govresearchgate.net This is distinct from castor, where ricinoleic acid is found at all three positions. mdpi.com Recent studies suggest a novel "TAG remodeling" pathway in P. fendleri, where an initial TAG molecule with one this compound is later modified to incorporate a second one. nih.govfrontiersin.org

Historical Perspective of Lesquerella Crop Development for this compound Production

The potential of Lesquerella fendleri (now Physaria fendleri) as a new industrial crop was first recognized during extensive screenings of plant species by the USDA in the mid-20th century. dbg.org Native to the arid regions of the southwestern United States and northern Mexico, P. fendleri was identified as a promising domestic source of HFAs, offering an alternative to imported castor oil. researchgate.netdbg.orgusda.gov

Systematic efforts to domesticate and improve P. fendleri as a commercial crop began in the 1980s. researchgate.net These efforts, led by the USDA-ARS and various university and private partners, have focused on improving key agronomic traits. dbg.org Breeding programs have successfully developed lines with increased seed and oil content, altered fatty acid profiles, and improved tolerance to environmental stresses like salinity. usda.govusda.gov For instance, some developed lines of Lesquerella have reached oil contents of 33%. researchgate.net

A significant breakthrough in the commercialization of Lesquerella was the development of varieties with yellow-coated seeds, which have less of the problematic red-to-brown pigments found in wild types, reducing processing costs for applications like cosmetics. usda.gov Furthermore, the development of male-sterile lines has been crucial for producing high-quality hybrids. usda.gov

Alongside conventional breeding, genetic engineering has emerged as a powerful tool to tailor the fatty acid composition of Lesquerella oil. mdpi.comdgfett.de Researchers have successfully manipulated the biosynthetic pathway to increase the accumulation of ricinoleic acid instead of this compound by suppressing the elongation step, demonstrating the potential to create a "castor-like" oil in a safer crop. mdpi.comresearchgate.netusda.gov

Despite these advancements, challenges remain in making Lesquerella a widely adopted commercial crop, including the need for registered herbicides and further improvements in seed yield, which currently stand at approximately 2,000 kg per hectare with a potential to reach 2,500-3,000 kg per hectare. nih.govresearchgate.netoup.com

Data Tables

Table 1: Comparison of this compound and Ricinoleic Acid

FeatureThis compoundRicinoleic Acid
Chemical Formula C20H38O3C18H34O3
IUPAC Name (11Z,14R)-14-hydroxyicos-11-enoic acid(9Z,12R)-12-hydroxyoctadec-9-enoic acid
Carbon Chain Length C20C18
Position of Hydroxyl Group C-14C-12
Primary Plant Source Physaria fendleri (Lesquerella)Ricinus communis (Castor)
Toxicity of Source Plant Non-toxicToxic (contains ricin)

Table 2: Fatty Acid Composition of Physaria fendleri Seed Oil

Fatty AcidAbbreviationPercentage Range (%)
This compound 20:1-OH55 - 60
Oleic Acid 18:1Varies
Linoleic Acid 18:2Varies
Linolenic Acid 18:3Varies
Ricinoleic Acid 18:1-OHLow levels
Auricolic Acid 20:2-OHLow levels

Table 3: Timeline of Key Milestones in Lesquerella Crop Development

Year/PeriodMilestone
Mid-20th Century USDA screening identifies Lesquerella as a potential industrial oilseed crop. dbg.org
1980s Start of systematic breeding and commercialization efforts in the U.S. researchgate.net
1997 First release of Lesquerella with yellow-coated seeds to reduce pigmentation. usda.gov
1990s - 2000s Extensive agronomic research on water and fertilizer requirements, and planting methods. dbg.orgusda.govgov.on.ca
2000s - Present Application of genetic engineering to modify oil composition, including increasing ricinoleic acid content. mdpi.comdgfett.de
Present Ongoing research to improve yield and overcome commercialization hurdles. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O3 B1259203 Lesquerolic acid

Properties

IUPAC Name

14-hydroxyicos-11-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXYOAWMIVMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Lesquerolic Acid in Plants

Substrate Origins and Initial Hydroxylation Mechanisms

The journey from a standard fatty acid to the complex structure of lesquerolic acid begins with a specific substrate and a critical hydroxylation step.

The biosynthesis of this compound initiates with oleic acid (18:1). mdpi.comresearchgate.netdbg.org In developing seeds of plants like P. fendleri, oleic acid is synthesized in the plastids and then exported to the cytosol, where it is activated to its coenzyme A (CoA) thioester, oleoyl-CoA. mdpi.comunl.edu This activated form serves as the fundamental building block for the subsequent enzymatic modifications that lead to the formation of hydroxy fatty acids. mdpi.comdbg.org The availability of oleic acid is a crucial factor, as it is also a substrate for other enzymes, such as desaturases (FAD2, FAD3) that produce linoleic and linolenic acids, creating a metabolic branch point. mdpi.comresearchgate.netunl.edu

The defining step in the synthesis of this class of hydroxy fatty acids is the introduction of a hydroxyl group onto the oleic acid backbone. This reaction is catalyzed by the enzyme oleate (B1233923) 12-hydroxylase (FAH12), a homolog of fatty acyl desaturases. nih.govpnas.org The FAH12 enzyme acts on oleic acid esterified to phosphatidylcholine (PC), hydroxylating it at the Δ12 position to form ricinoleic acid (12-hydroxyoctadec-cis-9-enoic acid). mdpi.comunl.eduscirp.org The FAH12 enzyme from P. fendleri is notably bifunctional, capable of both hydroxylation to produce ricinoleic acid and desaturation to produce linoleic acid. mdpi.comfrontiersin.org This dual activity is a key characteristic distinguishing it from the castor bean hydroxylase. csic.es The enzyme utilizes a binuclear iron center for catalysis and requires an electron donor, such as cytochrome b5. pnas.orguniprot.org

Phosphatidylcholine (PC) plays a central role as the lipid substrate for the hydroxylation reaction. oup.comfrontiersin.org Oleoyl-CoA is incorporated into PC, primarily at the sn-2 position, by enzymes like lysophosphatidylcholine (B164491) acyltransferase (LPCAT). mdpi.com It is the oleoyl (B10858665) group attached to the PC molecule, not the free fatty acid or its CoA ester, that is the direct substrate for the FAH12 hydroxylase. mdpi.comcdnsciencepub.com This mechanism highlights PC as a critical hub in fatty acid modification, where desaturation and hydroxylation occur. oup.comresearchgate.net After hydroxylation on PC forms ricinoleoyl-PC, the resulting hydroxy fatty acid must be released from the PC backbone to enter the next stage of the biosynthetic pathway. mdpi.com This process, known as acyl editing, involves the removal of the hydroxylated fatty acid from PC, making it available in the acyl-CoA pool for subsequent elongation. mdpi.comfrontiersin.org

Elongation of Hydroxylated Fatty Acids

Following hydroxylation, the newly formed 18-carbon hydroxy fatty acid undergoes elongation to produce the final 20-carbon this compound.

Ricinoleic acid (18:1OH), formed by the FAH12-catalyzed hydroxylation of oleic acid, is the direct precursor to this compound. mdpi.comresearchgate.netdbg.orgfrontiersin.org Biochemical studies have demonstrated that in Lesquerella species, ricinoleic acid is efficiently elongated to the 20-carbon this compound. dbg.orgfrontiersin.orgnih.gov This elongation step is a key differentiator between the HFA biosynthesis in P. fendleri and castor (Ricinus communis), where ricinoleic acid is the primary end product and is directly incorporated into triacylglycerols (TAGs). frontiersin.orgnih.gov In P. fendleri, ricinoleic acid is a transient intermediate, rapidly channeled into the elongation pathway. nih.gov The presence of ricinoleic acid and its subsequent conversion to this compound has also been observed in transgenic Arabidopsis plants expressing the castor bean hydroxylase, indicating that the necessary elongase activity exists in other plants. nih.govresearchgate.net

The elongation of ricinoleoyl-CoA to form lesqueroloyl-CoA is catalyzed by a specific fatty acid elongase (FAE) complex. The first and rate-limiting step of this four-reaction cycle is performed by a condensing enzyme, 3-ketoacyl-CoA synthase (KCS). nih.govrroij.comfrontiersin.org In P. fendleri, a specific KCS, designated PfKCS18 (also referred to as FAE1), has been identified as the enzyme responsible for specifically elongating ricinoleoyl-CoA. mdpi.comresearchgate.netunl.edunih.gov This enzyme adds a two-carbon unit from malonyl-CoA to the 18-carbon ricinoleoyl-CoA, initiating the process that results in the 20-carbon lesqueroloyl-CoA. nih.gov The high efficiency of this enzyme in P. fendleri explains why this compound is the predominant HFA, with very little ricinoleic acid accumulating in the seed oil. nih.gov Genetic engineering studies involving the suppression of KCS18 in Lesquerella resulted in a significant reduction of this compound and a corresponding accumulation of its precursor, ricinoleic acid, confirming the enzyme's critical role. mdpi.comresearchgate.netusda.gov

Data Tables

Table 1: Fatty Acid Composition in Wild-Type (WT) and Transgenic P. fendleri Seeds with Suppressed KCS18

This table illustrates the effect of suppressing the KCS18 gene on the fatty acid profile of P. fendleri seeds. The data shows a significant increase in the precursor, ricinoleic acid, and a decrease in the final product, this compound, in the transgenic lines compared to the wild-type.

Fatty AcidWild-Type (WT) %Transgenic Line (KCS18-RNAi) %
Oleic acid (18:1)14.529.8
Ricinoleic acid (18:1OH) 0.4 26.6
Linoleic acid (18:2)12.315.1
Linolenic acid (18:3)8.74.5
This compound (20:1OH) 54.8 11.2
Auricolic acid (20:2OH)5.12.1
Data adapted from studies on genetic engineering of Lesquerella. mdpi.comresearchgate.net

Triacylglycerol (TAG) Assembly and this compound Accumulation

Integration of this compound into Triacylglycerols (TAGs) in Seed Oil

In the seeds of Physaria fendleri, this compound is a major component, constituting up to 60% of the total fatty acids in the storage oil. frontiersin.orgoup.com This unusual hydroxy fatty acid (HFA) is not randomly distributed within the triacylglycerol (TAG) molecule. Instead, it is almost exclusively found at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. nih.govsemanticscholar.org This specific positioning leads to a predominance of TAG species that contain two molecules of this compound and one common, non-hydroxylated fatty acid, referred to as 2HFA-TAGs. frontiersin.orgnih.gov The fatty acid at the sn-2 position is typically a common fatty acid like oleic or linoleic acid. This strict positional specificity is a hallmark of HFA accumulation in P. fendleri and distinguishes it from other HFA-producing plants like castor (Ricinus communis), where the HFA ricinoleic acid can be found at all three positions of the TAG. semanticscholar.org

Involvement of the Kennedy Pathway Enzymes (Glycerol-3-Phosphate Acyltransferase, Lysophosphatidic Acid Acyltransferase, Diacylglycerol Acyltransferase)

The de novo synthesis of TAGs is primarily accomplished through the Kennedy pathway, which involves three sequential acylation steps. mdpi.comwsu.edu However, the conventional enzymes of this pathway often show limited activity with HFAs, necessitating specialized enzymes in HFA-accumulating plants.

Glycerol-3-Phosphate Acyltransferase (GPAT) : This enzyme catalyzes the first acylation at the sn-1 position of glycerol-3-phosphate (G3P). mdpi.comrothamsted.ac.uk In P. fendleri, GPAT shows high selectivity for lesqueroyl-CoA, efficiently incorporating it at the sn-1 position. semanticscholar.org However, analysis has shown that the GPAT9 enzyme in P. fendleri has little sequence divergence from those in non-HFA Brassicaceae, which would be unexpected if it were the primary driver for HFA accumulation via the Kennedy pathway. oup.com

Lysophosphatidic Acid Acyltransferase (LPAAT) : LPAAT acylates the sn-2 position and is a critical control point. rothamsted.ac.uk Most plant LPAATs strongly discriminate against HFAs, which is why these fatty acids are typically excluded from the sn-2 position. semanticscholar.orgnih.gov While P. fendleri does have an LPAAT, it shows low selectivity for this compound, consistent with the observed TAG structure. semanticscholar.org In contrast, expressing a castor LPAAT2, which has a higher affinity for HFAs, in P. fendleri can increase the HFA content at the sn-2 position. semanticscholar.orgmdpi.com

Diacylglycerol Acyltransferase (DGAT) : This is the final enzyme, which acylates the sn-3 position of diacylglycerol (DAG). rothamsted.ac.uk DGAT enzymes, particularly of the DGAT1 and DGAT2 types, are crucial for HFA accumulation. nih.govportlandpress.com P. fendleri possesses DGATs that have evolved to specifically and efficiently utilize HFA-containing substrates, such as lesqueroyl-CoA and DAGs containing one HFA molecule, to synthesize the final 2HFA-TAG. oup.comnih.gov The substrate specificity of DGAT is a key determinant in the final composition of the seed oil. portlandpress.com

Table 1: Substrate Selectivity of Key Kennedy Pathway Enzymes for Hydroxy Fatty Acids (HFAs)

EnzymeGeneral Plant SelectivitySelectivity in P. fendleriImplication for this compound Accumulation
GPAT Varies; generally prefers common fatty acids.High selectivity for HFA-CoA at the sn-1 position. semanticscholar.orgFacilitates the initial incorporation of this compound into the glycerol backbone.
LPAAT Strong discrimination against HFAs for the sn-2 position. nih.govLow selectivity for HFA-CoA at the sn-2 position. semanticscholar.orgPrevents incorporation of this compound at the sn-2 position, leading to its characteristic exclusion.
DGAT Varies; DGAT2 often shows specificity for unusual fatty acids. portlandpress.comHigh selectivity for HFA-CoA and HFA-containing DAGs. oup.comnih.govCrucial for the final acylation step to produce TAGs highly enriched with this compound.

Acyl Editing and Phospholipid:Diacylglycerol Acyltransferase (PDAT) Pathways in this compound Metabolism

Beyond the Kennedy pathway, other mechanisms are vital for channeling this compound into TAGs. This compound's precursor, ricinoleic acid, is synthesized on phosphatidylcholine (PC) in the endoplasmic reticulum. mdpi.comoup.com

Acyl Editing : This process involves the removal of the newly synthesized HFA from PC, making it available as HFA-CoA in the cytosol. mdpi.comnih.gov This "acyl editing" can be catalyzed by the reverse reaction of lysophosphatidylcholine acyltransferase (LPCAT) or by a phospholipase A2-type activity. mdpi.com The resulting HFA-CoA pool, enriched with lesqueroyl-CoA (after elongation from ricinoleoyl-CoA), is then a substrate for DGAT in the Kennedy pathway. nih.govmdpi.com

Phospholipid:Diacylglycerol Acyltransferase (PDAT) Pathway : PDAT offers an alternative, acyl-CoA-independent route for TAG synthesis. nih.gov This enzyme transfers a fatty acid directly from the sn-2 position of a phospholipid like PC to the sn-3 position of a DAG. mdpi.comoup.com In HFA metabolism, a specialized PDAT can transfer an HFA from PC to a DAG, contributing to the formation of HFA-containing TAGs. mdpi.com This pathway can work in concert with acyl editing to channel modified fatty acids from PC into TAG storage. oup.com

Carbon Flux and Metabolic Channeling in this compound Synthesis

Plastidic and Cytosolic Contributions to Carbon Substrates

The carbon backbone of this compound originates from two different cellular compartments: the plastid and the cytosol.

Plastidic Contribution : The initial steps of fatty acid synthesis occur in the plastids. frontiersin.org Carbon, often derived from sucrose (B13894) supplied by the mother plant, enters the plastid as pyruvate (B1213749). oup.comnih.gov The plastidial pyruvate dehydrogenase complex converts pyruvate into acetyl-CoA, losing one carbon as CO₂ in the process. nih.gov This acetyl-CoA is the primer for the de novo synthesis of fatty acids by the fatty acid synthase (FAS) complex, which produces mainly 16- and 18-carbon saturated fatty acids. frontiersin.org The 18-carbon stearic acid is then desaturated to form oleic acid, the direct precursor for HFA synthesis. mdpi.com This oleic acid is then exported from the plastid to the cytosol for further modification. mdpi.com Studies on P. fendleri show that the plastidic malic enzyme is a major contributor, providing a significant portion of the pyruvate for fatty acid synthesis. nih.gov

Cytosolic Contribution : In the cytosol, oleic acid (as oleoyl-CoA) is incorporated into PC on the endoplasmic reticulum (ER), where it is hydroxylated to ricinoleic acid. mdpi.comoup.com A key step for this compound synthesis then occurs: the C18 ricinoleic acid is elongated to the C20 this compound. mdpi.comnih.gov This elongation is catalyzed by a specific condensing enzyme (a 3-ketoacyl-CoA synthase, KCS) that uses malonyl-CoA as the two-carbon donor. mdpi.comnih.gov This cytosolic malonyl-CoA is synthesized from acetyl-CoA by the enzyme ATP:citrate lyase, which cleaves citrate. oup.comfrontiersin.org The entire machinery for hydroxylation, elongation, and subsequent incorporation into TAGs is localized to the ER, facilitating an efficient channeling of metabolic intermediates. nih.gov

Genetic and Metabolic Engineering for Enhanced Lesquerolic Acid Production and Modification

Strategies for Increasing Lesquerolic Acid Content in Oilseed Crops

A primary objective in the metabolic engineering of oilseed crops is to boost the accumulation of valuable fatty acids like this compound. frontiersin.org The biosynthesis of this compound begins with ricinoleic acid, which is then elongated by two carbons. nih.govbiorxiv.org In its native producer, Physaria fendleri, this compound can constitute up to 55-60% of the seed oil. mdpi.comresearchgate.net

Several strategies are being explored to enhance this percentage. One approach involves increasing the availability of the precursor, ricinoleic acid. This can be achieved by introducing and overexpressing the gene for oleate (B1233923) Δ12-hydroxylase (FAH12) from castor bean (Ricinus communis), the enzyme responsible for synthesizing ricinoleic acid from oleic acid. mdpi.comresearchgate.net

Another key strategy focuses on optimizing the incorporation of this compound into triacylglycerols (TAGs), the primary storage form of fats in seeds. This involves manipulating the expression of enzymes involved in TAG assembly. mdpi.comosti.gov Furthermore, reducing the competition for the oleic acid substrate by down-regulating pathways that convert it to other fatty acids, such as linoleic and linolenic acids, is a viable approach. mdpi.com This redirection of metabolic flux can significantly increase the pool of oleic acid available for conversion to ricinoleic acid and subsequently to this compound.

Genetic Manipulation of Biosynthetic Enzymes in this compound Pathways

Fine-tuning the enzymatic machinery of the this compound biosynthetic pathway through genetic manipulation is a cornerstone of efforts to enhance its production.

Overexpression Studies of Hydroxylase and Elongase Genes

The synthesis of this compound is a two-step process involving hydroxylation and elongation. The first step is catalyzed by an oleate 12-hydroxylase (FAH12), which converts oleic acid to ricinoleic acid. biorxiv.orgmdpi.com The second step involves the elongation of ricinoleic acid to this compound, a reaction catalyzed by a specific 3-ketoacyl-CoA synthase (KCS), also known as a fatty acid elongase (FAE). nih.govbiorxiv.orgresearchgate.net

Overexpression of the castor bean FAH12 gene in various host plants, including Arabidopsis thaliana and Camelina sativa, has successfully led to the production of ricinoleic acid. researchgate.netresearchgate.net However, to achieve high levels of this compound, co-expression of a suitable elongase is crucial. The KCS3 gene from P. fendleri (LfKCS3) has been identified as being highly specific for elongating ricinoleic acid to this compound. nih.govresearchgate.net

Studies have shown that co-expressing the castor FAH12 and the P. fendleriKCS3 in camelina results in a significant increase in the accumulation of hydroxy fatty acids, including this compound, in the seed oil. researchgate.net This approach not only demonstrates the feasibility of producing this compound in a non-native crop but also underscores the importance of the elongase in facilitating the metabolic flux towards C20 HFA production. researchgate.net

GeneSource OrganismFunctionEffect of Overexpression
FAH12 Ricinus communis (Castor bean)Hydroxylates oleic acid to ricinoleic acid. biorxiv.orgmdpi.comProduction of ricinoleic acid in transgenic plants. researchgate.netresearchgate.net
KCS3 Physaria fendleri (Lesquerella)Elongates ricinoleic acid to this compound. nih.govresearchgate.netIncreased accumulation of this compound when co-expressed with FAH12. researchgate.net
FAE1 Arabidopsis thalianaEndogenous fatty acid elongase.Can elongate ricinoleic acid to this compound at a low level. nih.gov

RNA Interference (RNAi) Approaches for Redirecting Fatty Acid Flux Towards this compound Precursors

RNA interference (RNAi) is a powerful tool for down-regulating the expression of specific genes, thereby redirecting metabolic pathways. nih.govwikipedia.org In the context of this compound production, RNAi has been effectively used to increase the availability of its precursor, oleic acid. mdpi.comusda.gov

The primary competing pathways for oleic acid are its desaturation to linoleic acid (18:2) and subsequently to α-linolenic acid (18:3), catalyzed by fatty acid desaturase 2 (FAD2) and fatty acid desaturase 3 (FAD3), respectively. mdpi.comusda.gov By using RNAi to suppress the expression of FAD2 and FAD3, the conversion of oleic acid to these polyunsaturated fatty acids is reduced. mdpi.comusda.gov This leads to an accumulation of oleic acid, which can then be more efficiently channeled into the HFA biosynthetic pathway initiated by FAH12.

Furthermore, to specifically increase the accumulation of ricinoleic acid, a precursor to this compound, RNAi can be used to suppress the endogenous elongase responsible for its conversion to this compound. mdpi.comusda.govdgfett.de In P. fendleri, this has been achieved by targeting the PfKCS18 gene, resulting in a significant increase in ricinoleic acid content, from less than 1% in wild-type seeds to over 26% in transgenic lines. mdpi.comnih.gov This demonstrates the potential of RNAi to tailor the fatty acid profile of an oilseed crop.

Target GeneFunctionEffect of RNAi Suppression
FAD2 Converts oleic acid to linoleic acid. mdpi.comusda.govIncreased oleic acid availability for HFA synthesis. mdpi.comusda.gov
FAD3 Converts linoleic acid to α-linolenic acid. mdpi.comusda.govIncreased oleic acid availability for HFA synthesis. mdpi.comusda.gov
KCS18/FAE1 Elongates ricinoleic acid to this compound. mdpi.comusda.govdgfett.deAccumulation of ricinoleic acid. mdpi.comnih.gov

Engineering of Acyltransferase Substrate Specificity for this compound Integration

The efficient incorporation of this compound into TAGs is critical for its high-level accumulation in seed oil. This process is mediated by a series of acyltransferases, including glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAT), and diacylglycerol acyltransferase (DGAT), which sequentially add fatty acids to the glycerol (B35011) backbone. mdpi.comosti.gov

A significant bottleneck in producing high levels of HFAs in transgenic plants is the often-low efficiency with which the native acyltransferases of the host plant can utilize these unusual fatty acids as substrates. researchgate.net For instance, in many non-HFA accumulating plants, the LPAT enzyme, which acylates the sn-2 position of the glycerol backbone, has a low affinity for ricinoleic acid. mdpi.com

To overcome this limitation, researchers have focused on engineering the substrate specificity of these enzymes or introducing acyltransferases from HFA-accumulating plants like castor bean. The castor LPAT2 (RcLPAT2) has been shown to be effective at incorporating ricinoleic acid at the sn-2 position of TAGs in transgenic lesquerella. mdpi.comresearchgate.net Similarly, the castor DGAT2 has been demonstrated to dramatically increase ricinoleate (B1264116) levels in seed oil when expressed in transgenic plants. cdnsciencepub.com

Development of Transgenic Plant Systems for Hydroxy Fatty Acid Accumulation

The development of model plant systems has been instrumental in dissecting the genetic and biochemical pathways of HFA biosynthesis and for testing various metabolic engineering strategies.

Arabidopsis thaliana as a Model System for this compound Pathway Elucidation

Arabidopsis thaliana has served as a powerful model organism for studying plant lipid metabolism due to its well-characterized genome, rapid life cycle, and ease of genetic transformation. bmbreports.orgbnl.gov Expression of the castor bean FAH12 gene in Arabidopsis led to the production of not only ricinoleic acid but also its derivatives, including this compound. researchgate.netbmbreports.orgresearchgate.net This indicated that the endogenous fatty acid elongation machinery of Arabidopsis, specifically the FAE1 enzyme, could recognize and elongate ricinoleic acid. nih.govresearchgate.net

Further studies using Arabidopsis mutants have been crucial in confirming the roles of specific genes in the HFA pathway. For example, expressing the castor hydroxylase in an Arabidopsisfae1 mutant (which lacks FAE1 activity) resulted in the accumulation of ricinoleic acid but not this compound, confirming the role of FAE1 in the elongation step. bmbreports.orgresearchgate.netnih.gov

While the levels of HFAs achieved in Arabidopsis are generally lower than in native producers, this model system has been invaluable for identifying key enzymes, understanding metabolic bottlenecks, and testing the efficacy of various genetic engineering strategies before their application in commercially relevant oilseed crops. bnl.govnih.gov The knowledge gained from Arabidopsis has laid the foundation for the successful engineering of crops like camelina for HFA production.

Transgenic LineGenetic ModificationKey Finding
Arabidopsis expressing RcFAH12 Introduction of castor oleate 12-hydroxylase. researchgate.netresearchgate.netProduction of ricinoleic, lesquerolic, densipolic, and auricolic acids, demonstrating the activity of endogenous elongases and desaturases on ricinoleic acid. researchgate.netresearchgate.net
Arabidopsis fae1 mutant expressing RcFAH12 Introduction of castor hydroxylase into a background lacking FAE1 elongase activity. bmbreports.orgresearchgate.netnih.govAccumulation of ricinoleic acid but not this compound, confirming FAE1's role in elongation. cdnsciencepub.comnih.gov
Arabidopsis expressing RcFAH12 and castor acyltransferases Co-expression of hydroxylase with specialized acyltransferases from castor.Improved incorporation of HFAs into TAGs, demonstrating a strategy to overcome bottlenecks in TAG assembly. cdnsciencepub.combnl.gov

Metabolic Engineering Approaches in Physaria fendleri and Other Lesquerella Species

Metabolic engineering in Physaria fendleri (lesquerella) aims to optimize the biosynthesis of its valuable hydroxy fatty acids (HFAs), primarily this compound. researchgate.net The production of this compound is a multi-step enzymatic process occurring in the endoplasmic reticulum. The pathway begins with oleic acid (18:1), which is synthesized in the plastid and transported to the cytosol. mdpi.com Here, it is converted to ricinoleic acid (18:1OH) by the enzyme oleate 12-hydroxylase (PfFAH12). mdpi.comnih.gov This enzyme is notably bifunctional, also acting as a desaturase that produces linoleic acid (18:2), creating a branch point in the metabolic pathway. mdpi.com

The crucial final step in the formation of this compound is the elongation of the 18-carbon ricinoleic acid to the 20-carbon this compound (20:1OH). This reaction is catalyzed by a specific fatty acid elongase known as PfKCS18 (also referred to as KCS3 or FAE1). mdpi.comnih.govresearchgate.net Researchers have successfully isolated and characterized the gene encoding this condensing enzyme, confirming its specific role in elongating hydroxy fatty acids. nih.gov

A significant discovery in P. fendleri lipid metabolism is a novel triacylglycerol (TAG) remodeling pathway. usda.gov This mechanism allows the plant to efficiently accumulate high levels of HFAs by modifying the fatty acid composition of the oil after it has already been synthesized. isaaa.orgtechnologynetworks.com This pathway helps overcome the metabolic bottlenecks and membrane integrity issues that have limited HFA production when engineering these pathways into other crop species. usda.govosu.edu Current research focuses on identifying the key molecular controls and genes within this lipid metabolism network to further enhance P. fendleri as a high-yielding oilseed crop. usda.gov

Engineering for Modified Fatty Acid Profiles (e.g., increased ricinoleic acid or reduced polyunsaturation)

A primary objective of genetic engineering in Lesquerella is to modify its fatty acid profile to create oils with tailored industrial properties, such as a "castor-like" oil rich in ricinoleic acid or an oil with improved oxidative stability. mdpi.comnih.gov

Increasing Ricinoleic Acid Content: To produce an oil similar to castor oil, which is rich in ricinoleic acid (18:1OH), metabolic engineering strategies focus on increasing the precursor 18:1OH and preventing its elongation to this compound (20:1OH). mdpi.comresearchgate.net This has been achieved by using RNA interference (RNAi) to suppress the expression of the PfKCS18 gene, which is responsible for the elongation step. mdpi.comusda.gov

Reducing Polyunsaturation: To channel more oleic acid towards hydroxy fatty acid synthesis, researchers simultaneously target the suppression of fatty acid desaturase enzymes, FAD2 and FAD3. mdpi.comnih.gov These enzymes normally convert oleic acid into the polyunsaturated fatty acids (PUFAs) linoleic acid (18:2) and linolenic acid (18:3). researchgate.net By downregulating FAD2 and FAD3 via RNAi, more oleic acid substrate becomes available for the hydroxylase (PfFAH12), while also improving the oil's oxidative stability by reducing PUFA levels. mdpi.comdbg.org

In a study combining these approaches, RNAi was used to suppress KCS18, FAD2, and FAD3 in P. fendleri. This strategy successfully increased the ricinoleic acid content in the seed oil of transgenic lines to as high as 26.6%, a significant increase from the 0.4-0.6% found in wild-type plants. mdpi.comresearchgate.netnih.gov

Table 1: Fatty Acid Composition in Wild-Type vs. Engineered P. fendleri Seeds

Comparison of fatty acid profiles (mole %) in wild-type (WT) seeds and a high-performing transgenic line with suppressed KCS18, FAD2, and FAD3 genes.

Fatty AcidWild-Type (WT) (%)Transgenic Line (%)Change
Ricinoleic acid (18:1OH)~0.526.6▲ Increase
This compound (20:1OH)~58.01.1▼ Decrease
Oleic acid (18:1)~15.035.0▲ Increase
Linoleic acid (18:2)~12.02.5▼ Decrease
Linolenic acid (18:3)~9.01.0▼ Decrease

Another advanced approach involves altering the position of HFAs on the triacylglycerol (TAG) backbone. Lesquerella naturally accumulates HFAs at the sn-1 and sn-3 positions, while the sn-2 position is typically occupied by non-hydroxy fatty acids. nih.govnih.gov To create an oil more structurally similar to castor oil, where ricinoleic acid is found at all three positions, researchers expressed the castor lysophosphatidic acid acyltransferase 2 (RcLPAT2) gene in Lesquerella. nih.gov This successfully increased the incorporation of ricinoleic acid at the sn-2 position from 2% to as high as 17%, thereby increasing the proportion of valuable tri-HFA-TAGs. nih.govmdpi.com

Advanced Breeding Approaches for this compound Trait Improvement in Lesquerella

Conventional Breeding and Recurrent Selection Programs

Alongside genetic engineering, conventional breeding has been fundamental to the development of Lesquerella fendleri as a viable industrial crop. usda.govresearchgate.net Breeding programs, active since the 1980s, have utilized methods like single-plant selection and recurrent selection to improve key agronomic and quality traits. usda.govresearchgate.net Recurrent selection, a cyclical process of selection and intermating, has been effective in gradually increasing the frequency of desirable genes for traits like total seed oil and this compound content. researchgate.net These efforts have led to the development of germplasm lines with significantly improved characteristics, such as individual plants with seed oil content reaching up to 45%. usda.gov

A major technological advancement aiding these breeding programs is the adaptation of the "half-seed method" for L. fendleri. dbg.org This technique allows for the non-destructive analysis of the fatty acid profile from a portion of a single seed, while the remaining embryo is kept viable for germination. dbg.orgusda.gov This has been a critical tool for screening large populations and selecting individual seeds with desirable mutations or oil profiles without losing the genetic material. usda.gov Analysis using this method has revealed a greater natural genetic variability for this compound content than previously understood from bulk seed analysis, identifying individual seeds with levels of 70% or higher. dbg.org

Table 2: Variation in this compound Content in a L. fendleri Population (WCL-LO3) via Half-Seed Method

Data illustrates the range of this compound content discovered in individual seeds from a single germplasm line, highlighting the natural variability available for selection.

Selection CategoryThis compound Range (%)Proportion of Population (%)
Low Selections40.1 - 52.8Variable
Population Mean~60.0-
High Selections62.4 - 73.4Variable
Highest Detected≥70.0~1%

Exploiting Genetic Diversity within Lesquerella Species for Enhanced this compound Content

While breeding within L. fendleri has been successful, the species itself has a somewhat limited genetic base for certain traits, including hydroxy fatty acid content. psu.edu To overcome this, breeders are tapping into the rich genetic diversity present across the entire Lesquerella genus (now including Physaria). usda.govnih.gov Extensive germplasm collection and evaluation efforts have identified numerous wild species with valuable traits that can be introgressed into cultivated lines. nih.govdbg.org

These wild relatives offer a source of genes for significantly higher HFA content, different types of HFAs, and other desirable characteristics. psu.edudbg.org For instance, some wild species contain over 60% this compound, while Physaria lindheimeri can have levels approaching 85%. researchgate.netnih.gov Other species are rich in different HFAs, such as densipolic acid or auricolic acid. dbg.org

Table 3: Hydroxy Fatty Acid (HFA) Diversity in Selected Lesquerella Species

This table showcases the different types and concentrations of primary HFAs found in various wild Lesquerella species, highlighting the genetic resources available for breeding.

SpeciesPrimary HFATypical HFA Content (%)
Lesquerella fendleriThis compound (20:1OH)55 - 60
Lesquerella lindheimeriThis compound (20:1OH)>70
Lesquerella pallidaThis compound (20:1OH)>70
Lesquerella auriculataAuricolic acid (20:2OH)Variable, predominant
Lesquerella densipilaDensipolic acid (18:2OH)Variable, predominant
Physaria lindheimeriThis compound (20:1OH)~85

Research on Lesquerolic Acid Derivatives and Chemical Modifications

Enzymatic and Chemical Synthesis of Lesquerolic Acid Derivatives

The bifunctional nature of this compound, containing both a carboxylic acid and a hydroxyl group, makes it a versatile substrate for a variety of chemical and enzymatic modifications. vulcanchem.com The synthesis of its derivatives is a key area of research, aiming to produce valuable oleochemicals.

Enzymatic Synthesis: Lipases are frequently employed for the synthesis of this compound derivatives due to their specificity and mild reaction conditions. capes.gov.brresearchgate.net Eight different lipases were screened for their ability to synthesize estolides from a mixture containing this compound. capes.gov.br Enzymes from Candida rugosa and Geotrichum species were effective, catalyzing estolide formation with yields greater than 40%. capes.gov.brgoogle.com Pseudomonas sp. lipase (B570770) demonstrated the highest yield at 62%. capes.gov.brresearchgate.net However, 1,3-specific enzymes, such as those from Rhizopus arrhizus and Rhizomucor miehei, were generally unable to synthesize estolides. capes.gov.brresearchgate.net The use of enzymes allows for targeted synthesis, such as the production of oligoesters by combining ricinoleic acid with aromatic natural derivatives, a technique applicable to this compound. researchgate.net

Chemical Synthesis: Traditional chemical methods are also used to create derivatives. A sample of Lesquerella oil can be converted to a mixture of methyl esters by treatment with 1% methanolic sulfuric acid. lookchem.com Hydrogenation of methyl lesquerolate using a platinum oxide catalyst yields the saturated dihydro ester, which can be further processed to produce 14-hydroxyeicosanoic acid. lookchem.com Dehydration of this compound esters using acid catalysts at high temperatures (200-250°C) produces novel C20 dienoic acid esters. google.com.na Furthermore, polyesters for coatings have been synthesized from lesquerella oil (LO) and dehydrated lesquerella oil (DLO) by reacting them with phthalic or maleic anhydride (B1165640) to graft hydrophilic carboxylic acid groups onto the polymer structure. paint.org

Research on Functionalized this compound Compounds

Estolides are oligomeric fatty acids formed by linking the hydroxyl group of one fatty acid to the carboxyl group of another, creating a secondary ester linkage. semanticscholar.orggerli.com These compounds have garnered significant interest for their potential use as high-performance lubricants and hydraulic fluids. researchgate.netcsic.es

The synthesis of estolides from lesquerella oil can be achieved through several methods. High-temperature esterification at 250°C under a carbon dioxide sparge is one feasible chemical route. semanticscholar.org Another approach uses p-toluenesulfonic acid as a catalyst at 150°C to azeotropically remove the water formed during esterification. semanticscholar.org

Enzymatic synthesis offers a milder alternative. Lipases have been successfully used to catalyze estolide formation from this compound. capes.gov.br A screening of various lipases revealed significant differences in their efficacy, as detailed in the table below.

Table 1: Lipase-Catalyzed Estolide Synthesis from this compound
Lipase SourceEstolide YieldPrimary Product CompositionReference
Pseudomonas sp.62%Monoestolide (two lesquerolic groups) and diestolide capes.gov.brgoogle.com
Candida rugosa>40%>80% monoestolide (one lesquerolic, one octadecenoic group) capes.gov.brgoogle.com
Geotrichum sp.>40%>80% monoestolide (one lesquerolic, one octadecenoic group) capes.gov.brgoogle.com
Rhizopus arrhizusIneffectiveN/A capes.gov.br
Rhizomucor mieheiIneffectiveN/A capes.gov.br

The properties of the resulting estolides, such as pour point and viscosity, are highly dependent on their structure and the fatty acids used in their formation. csic.es Estolides derived from this compound exhibit very good pour points, ranging from –36 to –54ºC. csic.es

Bisphosphonates are a class of compounds known for their biological activities, including use as osteoporosis drugs. usda.govacs.org Research has focused on synthesizing novel bisphosphonates from this compound, leveraging its unique chemical structure as a potential alternative to those derived from castor oil. usda.govresearchgate.net

Scientists have successfully developed synthetic routes to produce both unsaturated and saturated series of lesquerella-based bisphosphonates in high yields and purity. usda.govresearchgate.net This work is significant as it opens up the possibility of using HFA from lesquerella, a domestic and non-toxic crop, for various biological applications, potentially replacing castor oil in this domain. usda.gov The synthesis of these derivatives has been a subject of presentations at major chemical congresses, indicating active research in this area. usda.gov

This compound and its derivatives are valuable precursors for a range of industrial materials, including polymers, coatings, resins, and plastics. osu.eduwikipedia.orgnih.gov

Coatings: Water-reducible polyester (B1180765) coatings have been synthesized from lesquerella oil (LO) and its dehydrated form (DLO). paint.org These polyesters, created by reacting the oil with anhydrides like phthalic and maleic anhydride, demonstrate properties comparable or superior to coatings made from castor oil. paint.org Specifically, LO-derived coatings exhibit better flexibility and UV stability. paint.org Additionally, acrylated lesquerella oil can be UV-cured to form hard coatings with pencil hardness ratings of 3H–4H and excellent adhesion. vulcanchem.com

Polymers: this compound is a candidate for producing specialty polymers like polyamides. It has been investigated as a starting material for the synthesis of nylon 13 precursors. rsc.org The longer C20 carbon chain of this compound makes it an ideal reactant for polymer synthesis, offering potential advantages in flexibility over C18 fatty acids. paint.orgnih.gov

Lubricants and Greases: The derivatives of this compound show promise as high-performance lubricants. Methyl lesquerolate, produced via esterification, exhibits superior lubricity and thermal stability compared to some mineral oil-based formulations. vulcanchem.com Estolides synthesized from this compound esters also have favorable properties for lubricant applications, including low pour points and high viscosity indices. csic.es

The double bond and hydroxyl group in this compound are reactive sites for various chemical transformations, leading to a range of functionalized molecules.

Oxidative Cleavage: Permanganate-periodate oxidation of this compound cleaves the molecule at the double bond. lookchem.com This reaction breaks the 20-carbon chain, yielding undecanedioic acid (a C11 dicarboxylic acid) from the carboxyl end and other fragments. lookchem.com This transformation provides a route to produce dicarboxylic acids, which are valuable monomers for polymer synthesis. Enzymatic cleavage of this compound into smaller carboxylic acids has also been reported. frontiersin.org

Dehydration: Acid-catalyzed dehydration of this compound esters at elevated temperatures (200-250°C) removes the hydroxyl group and creates a new double bond. google.com.na This process results in a mixture of conjugated (11,13-) and non-conjugated (11,14-) eicosadienoic acid esters, which are novel compounds with potential as drying oils. google.com.nasemanticscholar.org

Comparative Studies of this compound Derivatives with Ricinoleic Acid Derivatives

This compound is the C20 homolog of ricinoleic acid (C18), the primary hydroxy fatty acid in castor oil. paint.org While chemically similar, the two-carbon difference in chain length leads to notable differences in the properties and performance of their respective derivatives. osu.eduwikipedia.org

Structural and Compositional Differences: The most fundamental difference is the carbon chain length. wikipedia.org This structural variation influences physical properties like viscosity. paint.org A key practical distinction lies in the concentration of the hydroxy fatty acid in the source oil. Lesquerella oil contains approximately 55-60% this compound, whereas castor oil contains about 90% ricinoleic acid. paint.orgusda.govusda.gov Furthermore, in the natural triglyceride structure, this compound is found mostly at the sn-1 and sn-3 positions, while ricinoleic acid is found at all three positions. mdpi.com

Performance in Applications: Direct comparisons of derivatives have highlighted key performance differences:

Polyester Coatings: Water-reducible polyesters made from lesquerella oil (LO) are lower in viscosity but darker in color than their castor oil (CO) counterparts. While properties like pencil hardness and gloss are comparable, LO-based coatings show superior flexibility and UV stability. paint.org

Biodiesel (Methyl Esters): A comparison of methyl esters from both oils revealed that lesquerella methyl esters have a more favorable cetane number (45.6 vs. 37.55) and a lower kinematic viscosity (11.22 vs. 14.82 mm²/s), bringing them closer to standard biodiesel specifications. However, castor methyl esters show higher oxidative stability. researchgate.net

Estolides: While both can be used to produce high-quality estolides, the resulting physical properties differ. Estolides from lesquerolic and ricinoleic acids exhibit excellent low-temperature properties, with pour points between –36°C and –54°C. csic.es

The development of lesquerella as a domestic, non-toxic alternative to imported castor oil is a significant driver for this comparative research. osu.eduusda.gov

Table 2: Comparison of Lesquerolic vs. Ricinoleic Acid and Their Derivatives
PropertyThis compound / DerivativesRicinoleic Acid / DerivativesReference
Chemical FormulaC₂₀H₃₈O₃C₁₈H₃₄O₃ wikipedia.orgdbg.org
Source Oil HFA Content~55-60% (in Lesquerella oil)~90% (in Castor oil) paint.orgusda.gov
Polyester Coating FlexibilitySuperiorStandard paint.org
Methyl Ester Cetane Number45.637.55 researchgate.net
Methyl Ester Kinematic Viscosity (mm²/s)11.2214.82 researchgate.net

Compound Reference Table

Compound Name
This compound
Ricinoleic acid
Methyl lesquerolate
14-hydroxyeicosanoic acid
Phthalic anhydride
Maleic anhydride
p-toluenesulfonic acid
Undecanedioic acid
11,13-eicosadienoic acid
11,14-eicosadienoic acid
Octadecenoic acid

Advanced Analytical Methodologies in Lesquerolic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of lipid analysis, allowing for the separation of complex mixtures into individual components. For lesquerolic acid, both gas and liquid chromatography are routinely used, often coupled with mass spectrometry for definitive identification and sensitive quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the comprehensive analysis of the fatty acid composition of seed oils, including those from Physaria fendleri. nih.gov Due to the low volatility of fatty acids, a derivatization step is necessary prior to analysis. nih.gov The most common method involves transesterification to form fatty acid methyl esters (FAMEs), which are more volatile and thermally stable, making them suitable for GC analysis. nih.govnih.gov

In this process, the oil extracted from seeds is treated with a reagent like methanolic NaOH or BF₃-methanol to convert the triacylglycerols into their corresponding FAMEs. cifri.res.in The resulting mixture of FAMEs is then injected into the gas chromatograph. Inside the GC, the FAMEs are separated based on their boiling points and polarity as they pass through a long, thin capillary column. cifri.res.inosu.edu As each FAME exits the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both a unique fragmentation pattern for structural identification and a signal for quantification. cifri.res.ineuropa.eu

Research on P. fendleri has successfully used GC-MS to determine its fatty acid profile, revealing that this compound can constitute up to 60% (w/w) of the total fatty acids in the seed embryos. nih.govresearchgate.net This technique is sensitive enough to detect minor fatty acids and provides a quantitative overview of the entire fatty acid profile, which is crucial for evaluating the quality of the oil. nih.govmdpi.com

Table 1: Representative Fatty Acid Profile of Physaria fendleri Seed Oil Determined by GC-MS

Fatty AcidCommon NameShorthand NotationRepresentative Abundance (%)
Palmitic acidPalmitic acid16:03.0 - 5.0
Stearic acidStearic acid18:02.0 - 3.0
Oleic acidOleic acid18:115.0 - 22.0
Linoleic acidLinoleic acid18:28.0 - 12.0
α-Linolenic acidLinolenic acid18:31.0 - 5.0
This compound This compound 20:1-OH 55.0 - 60.0
Ricinoleic acidRicinoleic acid18:1-OH< 1.0

Note: The values presented are typical ranges and can vary based on the specific plant variety, growing conditions, and seed developmental stage.

For studying the metabolic pathways involved in this compound synthesis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. oup.com Unlike GC-MS, LC-MS/MS can analyze less volatile and thermally labile compounds like underivatized fatty acids and their metabolic precursors directly. oup.comdntb.gov.ua This is particularly advantageous for targeted metabolomics, where the goal is to accurately quantify a specific set of known metabolites within a complex biological sample, such as a developing plant embryo. nih.govoup.com

In a typical LC-MS/MS workflow, metabolites are extracted from the tissue and separated using a liquid chromatograph. researchgate.net The separated compounds are then introduced into a tandem mass spectrometer (e.g., a triple-quadrupole). oup.com The first quadrupole selects a specific "parent" ion (for instance, the molecular ion of this compound). This ion is then fragmented in a collision cell, and a second quadrupole selects a specific "daughter" ion that is characteristic of the parent molecule. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for precise quantification even at very low concentrations (in the picomole to femtomole range). nih.govresearchgate.net

Researchers have developed novel high-throughput LC-MS/MS methods to quantify sugars, amino acids, and organic acids in developing P. fendleri embryos. nih.govoup.com These studies have been instrumental in understanding the flow of carbon from primary metabolism into the synthesis of hydroxy fatty acids, confirming that the embryo is the primary site of this compound synthesis and accumulation. nih.govoup.com

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is indispensable for determining the precise chemical structure of molecules. For a unique fatty acid like this compound, these techniques provide definitive proof of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds, including fatty acids and their derivatives. aocs.orgfarmaceut.org Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the chemical environment of each atom in the molecule. aocs.org

High-Throughput Screening and Specialized Analytical Approaches

To facilitate the development of P. fendleri as a viable industrial crop, analytical methods that allow for rapid and efficient screening of large numbers of samples are essential.

Plant breeding programs for oilseed crops aim to select individual plants with desirable traits, such as high concentrations of a specific fatty acid. usda.gov A significant challenge in breeding P. fendleri is its small seed size, which historically required bulking up to 50 seeds for a single analysis, thereby losing the genetic information of individual seeds. dbg.org

The development and adaptation of the "half-seed" method has been a major breakthrough for P. fendleri breeding. usda.govdbg.org This technique involves carefully cutting a single seed in half. One half, containing a portion of the cotyledon, is used for fatty acid analysis (typically via GC-MS of the FAMEs). The other half, containing the vital embryo, is preserved and can be germinated to grow a new plant if the analysis reveals a desirable fatty acid profile. dbg.orgnih.govfrontiersin.org

This non-destructive approach allows breeders to screen thousands of individual seeds, identify those with exceptional traits, and propagate them directly. dbg.org Using the half-seed method, researchers have identified P. fendleri plants with this compound levels as high as 74%, a significant increase from the typical average of 55%. dbg.org This method dramatically accelerates the breeding cycle and allows for the discovery and selection of rare genetic variations that would be masked by bulk seed analysis. usda.govdbg.org

Table 2: Comparison of Analytical Methods for this compound Research

TechniquePrimary UseSample PreparationKey AdvantagesKey Limitations
GC-MS Fatty acid profiling (quantification of all FAs)Derivatization to FAMEs requiredRobust, high-resolution separation, provides full fatty acid profileNot suitable for thermally unstable compounds; indirect analysis
LC-MS/MS Targeted metabolomics (quantification of specific molecules)Minimal, direct analysis possibleHigh sensitivity and specificity, suitable for labile moleculesDoes not provide a full profile unless specifically designed
NMR Structural elucidationSample purification often neededNon-destructive, provides definitive structural informationLower sensitivity compared to MS, complex spectra
Half-Seed Method High-throughput screening in breedingPrecise dissection of single seedsPreserves genotype for propagation, enables individual selectionTechnically demanding, requires specialized handling

Targeted Metabolomics for Pathway Intermediate Analysis

Targeted metabolomics has emerged as a crucial methodology for dissecting the complex biosynthetic pathways of valuable plant-derived compounds like this compound. researchgate.net This approach allows for the precise and sensitive quantification of known metabolic intermediates, offering a quantitative snapshot of the cellular processes that lead to the synthesis of specific molecules. researchgate.netoup.com In the context of this compound research, targeted metabolomics, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in elucidating the core metabolic pathways that supply the necessary precursors for its production in Physaria fendleri. nih.gov

Detailed Research Findings

Research efforts have focused on the developing embryos of P. fendleri, which are the primary sites of this compound synthesis and accumulation. oup.comnih.gov Studies have revealed that the metabolic activity within these embryos is highly dynamic, with a significant shift from protein biosynthesis to fatty acid biosynthesis occurring between 18 and 24 days post-anthesis (DPA). researchgate.net

To unravel the metabolic events underpinning this shift, researchers have developed novel high-throughput LC-MS/MS methods. nih.gov These methods are optimized for the quantification of key intermediates such as sugars, sugar alcohols, and amino acids, achieving high specificity through techniques like multiple reaction monitoring (MRM). oup.comnih.gov The sensitivity of these analyses reaches the picomole-to-femomole range, enabling the detection of even low-abundance metabolites. nih.gov

A comparative metabolomic study of P. fendleri embryos at various developmental stages highlighted several key findings:

A majority of the central metabolites show significant accumulation between 18 and 27 DPA, coinciding with the peak period of fatty acid synthesis. oup.comresearchgate.net

A substantial amount of carbon is channeled from central metabolic pathways to support the production of hydroxy fatty acids. oup.comnih.gov

The detection of ribulose-1,5-bisphosphate provides specific evidence for the activity of the Calvin cycle within the developing embryos. oup.comresearchgate.net

These analyses confirm that the biosynthesis of this compound is energetically demanding and relies on the coordinated activity of several fundamental metabolic pathways to supply the carbon backbone.

Data Tables

The following tables summarize the key findings from targeted metabolomics studies on P. fendleri.

Table 1: Central Metabolic Pathways Supporting this compound Synthesis

This table outlines the primary metabolic pathways identified through targeted metabolomics and their contribution to the biosynthesis of hydroxy fatty acids in Physaria fendleri embryos.

Metabolic PathwayRole in this compound BiosynthesisKey Intermediates DetectedCitation
Glycolysis Provides pyruvate (B1213749) and ATP; primary source of carbon skeletons.Glucose, Fructose, Phosphorylated sugars oup.comnih.gov
Oxidative Pentose (B10789219) Phosphate Pathway Generates NADPH for reductive biosynthesis; produces precursor pentose phosphates.Ribulose-1,5-bisphosphate oup.comnih.gov
Tricarboxylic Acid (TCA) Cycle Supplies energy (ATP/GTP) and precursors for amino acid and fatty acid synthesis.Citrate, Malate oup.comnih.govosu.edu
Anaplerotic Pathways Replenish TCA cycle intermediates consumed for biosynthesis.Malate oup.comnih.gov
Calvin Cycle Carbon fixation, contributing to the pool of carbohydrates.Ribulose-1,5-bisphosphate oup.comnih.gov

Table 2: Effect of Elongase Inhibitor (EPTC) on Fatty Acid Composition in P. fendleri Embryos

This table presents data from a study where an elongase inhibitor was used to probe the sequence of hydroxylation and elongation in the this compound pathway. The results show a decrease in C20 fatty acids and a corresponding increase in C18 precursors, supporting the hypothesis that hydroxylation may occur after the elongation of the fatty acid chain.

Fatty AcidControl (% of Total Fatty Acids)150 µM EPTC (% of Total Fatty Acids)ChangeCitation
Stearic acid (C18:0) 2.48%5.32%+2.84% osu.edu
Oleic acid (C18:1) 21.15%46.76%+25.61% osu.edu
This compound (C20:1 OH) 34.02%20.23%-13.79% osu.edu

In Vitro Biological Activity Mechanisms of Lesquerolic Acid and Its Derivatives

Mechanistic Studies of Lesquerolic Acid Interactions at the Cellular Level

Currently, there is a limited body of scientific literature detailing the specific mechanistic interactions of pure this compound at the cellular level. Research has predominantly focused on its characterization as a major component of Lesquerella fendleri seed oil and its biosynthesis. researchgate.netgoogle.com Studies have investigated the enzymatic pathways for its formation, including the roles of fatty acid elongases and hydroxylases. researchgate.netfao.org For instance, research using chemical inhibitors like thiocarbamates has been employed to dissect its biosynthetic pathway, rather than to investigate the downstream biological activities of the acid itself. osu.edu

While direct mechanistic studies on this compound are scarce, research on other structurally similar hydroxy fatty acids (HFAs) may offer potential, though unconfirmed, avenues for investigation. For example, the anti-cancer activity of 2-hydroxyoleic acid is thought to be mediated, in part, by its structural effects on cell membranes, which in turn regulate the synthesis of lipids like sphingomyelin (B164518) and trigger cell cycle arrest, rather than through specific interactions with a single protein target. gerli.com Whether this compound engages in similar membrane-level interactions remains a subject for future research.

Elucidation of Biological Target Modulation by this compound Derivatives

The chemical structure of this compound, featuring a hydroxyl group and a carboxyl group, provides versatile handles for synthesizing a variety of derivatives with potential biological activities. usda.govresearchgate.net

A promising area of research is the development of this compound derivatives as enzyme inhibitors. usda.gov One notable class of derivatives is lesquerella-based bisphosphonates. usda.govresearchgate.net The synthesis of both unsaturated and saturated series of these compounds from purified this compound has been reported. usda.gov

Bisphosphonates and related α-hydroxy phosphonates are known to exhibit a range of biological activities, including the inhibition of specific enzymes. researchgate.net A key mechanism of action for some bisphosphonates is the inhibition of enzymes within the mevalonate (B85504) pathway, such as farnesyl diphosphate (B83284) synthase and geranylgeranyl diphosphate synthase. researchgate.net Inhibition of these enzymes disrupts the synthesis of isoprenoid lipids that are crucial for post-translational modification of small GTPase proteins, thereby affecting a variety of cellular processes. researchgate.net While the synthesis of this compound-based bisphosphonates has been achieved, specific studies detailing their in vitro inhibitory potency (e.g., IC50 values) and the precise enzyme inhibition mechanisms are part of ongoing research. usda.govresearchgate.net The potential for these derivatives to function as enzyme inhibitors opens a significant avenue for developing novel therapeutics. usda.gov

Table 1: Synthesized this compound-Based Derivatives and Their Potential Mechanism

Derivative Class Parent Compound Potential Mechanism of Action Research Status
Bisphosphonates (Unsaturated) This compound Inhibition of enzymes in the mevalonate pathway (e.g., geranylgeranyl diphosphate synthase) Synthesis reported; specific enzyme inhibition studies are a potential area of investigation. usda.govresearchgate.net

The modulation of receptors involved in pain and inflammation signaling is a key strategy in drug discovery. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Fatty Acid Amide Hydrolase (FAAH) are two such targets that are modulated by endogenous lipid signaling molecules.

TRPV1: The TRPV1 receptor is a non-selective cation channel activated by stimuli such as heat, low pH, and capsaicin. mdpi.comxiahepublishing.com It is also modulated by various endogenous lipids, including metabolites of arachidonic acid like anandamide (B1667382). cellphysiolbiochem.com Studies on other hydroxy fatty acids have shown they can directly interact with and activate TRPV1 channels. For example, specific hydroxy fatty acids found in royal jelly have been demonstrated to be potent activators of both TRPV1 and TRPA1. gerli.com However, to date, there are no specific studies in the peer-reviewed literature that have synthesized derivatives of this compound and evaluated their modulatory activity on TRPV1 channels.

FAAH: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. nih.govucl.ac.be Inhibiting FAAH increases the endogenous levels of these signaling lipids, producing analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov The development of FAAH inhibitors has led to various chemical classes, including carbamates and ureas, which act by covalently modifying the enzyme's active site serine. nih.govrsc.org While the inhibition of FAAH by fatty acid-like molecules is a well-established therapeutic strategy, research has not yet been published on the synthesis and evaluation of this compound derivatives as FAAH inhibitors.

Ecological and Cellular Roles of Lesquerolic Acid in Plants

Lesquerolic Acid as a Plant Specialized Metabolite in Physaria fendleri

Physaria fendleri, a member of the Brassicaceae family, is distinguished by its production of high levels of this compound, which functions as a specialized metabolite. frontiersin.org Unlike primary metabolites that are fundamental for basic survival, growth, and reproduction, specialized metabolites mediate the interactions of the plant with its environment and are often unique to a particular species or genus. This compound, a C20 monounsaturated hydroxy fatty acid, is considered an "unusual" fatty acid due to the presence of a hydroxyl group on its carbon chain, a feature not common in plant storage lipids. frontiersin.orgresearchgate.net

In P. fendleri, this compound is predominantly synthesized and stored in the seed embryos. researchgate.net Research has shown that this specialized fatty acid can constitute approximately 53% to 60% of the total fatty acids in the seed oil. frontiersin.orgresearchgate.netwikipedia.org This high concentration underscores its primary role as a carbon and energy reserve for the developing embryo, a function typical of seed storage lipids. However, its unique structure, conferred by the hydroxyl group, sets it apart from common fatty acids like oleic or linoleic acid.

The biosynthesis of this compound in P. fendleri is a complex process involving the modification of common fatty acids. The pathway includes the hydroxylation of oleic acid (18:1) to produce densipolic acid (18:1-OH), which is then elongated to form this compound (20:1-OH). frontiersin.org This process occurs on phosphatidylcholine (PC), a major membrane lipid, before the resulting hydroxy fatty acids are incorporated into triacylglycerols (TAGs) for storage. frontiersin.orgnih.gov This metabolic channeling highlights a sophisticated cellular mechanism to produce and sequester a specialized compound in large quantities without disrupting cellular membrane functions.

Table 1: Fatty Acid Composition in Physaria fendleri Seed Oil

Fatty AcidPercentage
This compound53.2%
Oleic acid15.2%
Linolenic acid13.1%
Linoleic acid7.6%
Auricolic acid3.8%
Stearic acid2.4%
Palmitic acid1.5%
Palmitoleic acid1.4%
Ricinoleic acid0.3%
Densipolic acid0.2%

Data sourced from Wikipedia's entry on Bladderpod oil. wikipedia.org

Involvement in Plant-Microbe Interactions and Environmental Responses

While the role of this compound as a storage compound is well-documented, its direct involvement in mediating interactions with microbes and responding to environmental stress is not yet clearly defined in scientific literature. However, the broader class of fatty acids and their derivatives are known to play crucial roles in plant defense and stress signaling.

In general, plants utilize fatty acids and their oxygenated derivatives, known as oxylipins, as signaling molecules to activate defense responses against pathogens and pests. nih.govresearchgate.net For instance, the C18 unsaturated fatty acids, such as linoleic and α-linolenic acid, are precursors to jasmonic acid, a key phytohormone in plant defense signaling. researchgate.netfrontiersin.org Free fatty acids themselves can also exhibit antimicrobial properties, helping to protect the plant from infection. nih.gov Furthermore, some hydroxy fatty acids are integral components of cutin and suberin, which form protective barriers on the plant surface against both biotic and abiotic stresses. frontiersin.org

Plants also respond to environmental stressors like drought, salinity, and extreme temperatures by modifying their lipid metabolism. frontiersin.org Organic acids can be exuded from roots to alter the soil environment, which can influence nutrient uptake and tolerance to toxic metals. nih.gov Although these roles are established for other fatty and organic acids, specific research directly linking this compound to these defense or stress-response functions is currently limited. The high concentration of this unusual fatty acid in the seed suggests its primary function is related to storage and germination, but potential secondary roles in protecting the seed or seedling from soil-borne pathogens or environmental challenges remain an area for future investigation.

Q & A

Q. What plant species are primary sources of lesquerolic acid, and how does its content vary among them?

this compound (14-hydroxy-11-eicosenoic acid) is predominantly found in Lesquerella and Physaria species (Brassicaceae). For example:

  • Lesquerella fendleri seeds contain 25.1–58.2% this compound , with variations attributed to genetic diversity and seed maturity .
  • Physaria species (e.g., P. fendleri) produce 31.7–54.7% this compound , with higher oil content in cooler climates . Methodological Note: Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for quantification, ensuring seed maturity is standardized to minimize variability .

Q. What are the key analytical methods for quantifying this compound in seed oils?

  • Gas Chromatography (GC-FID/MS) : Preferred for separating and quantifying hydroxy fatty acids (HFAs) due to high resolution and sensitivity. Derivatization (e.g., methyl esterification) is required to enhance volatility .
  • Thin-Layer Chromatography (TLC) : Useful for preliminary screening of lipid classes, though less precise for quantification .
  • Nuclear Magnetic Resonance (NMR) : Validates structural identification but is less common due to cost and complexity .

Q. How does this compound biosynthesis occur in developing seeds?

this compound is synthesized via hydroxylation, elongation, and desaturation of oleic acid (18:1):

  • Hydroxylation : Oleic acid → Ricinoleic acid (18:1-OH) by fatty acid hydroxylase .
  • Elongation : Ricinoleic acid → this compound (20:1-OH) via a two-carbon elongation .
  • Desaturation : In some species (e.g., L. auriculata), this compound is further desaturated to auricolic acid (20:2-OH) . Experimental Tip: Use radiolabeled precursors (e.g., ¹⁴C-oleic acid) in in vitro embryo cultures to track metabolic pathways .

Advanced Research Questions

Q. How can genetic variability in Lesquerella species be leveraged to enhance this compound yield?

  • Germplasm Screening : Assess wild accessions for high this compound content (e.g., L. fendleri accession No. 4047: 58.2%) and cross-breed to combine desirable traits .
  • Mutagenesis : Induce mutations to identify lines with altered HFA profiles or improved stress tolerance .
  • Transcriptome Analysis : Identify genes (e.g., FAH12, KCS) regulating hydroxylation and elongation for targeted engineering .

Q. What factors explain discrepancies in reported this compound content across studies?

Key variables include:

  • Seed Maturity : Immature seeds show lower this compound (e.g., 28.3% in L. condensata vs. typical 40–55%) .
  • Environmental Conditions : Temperature and soil composition affect oil biosynthesis pathways .
  • Analytical Protocols : Inconsistent derivatization or calibration standards can skew results . Resolution Strategy: Report seed harvest time, growing conditions, and analytical parameters (e.g., column type, internal standards) to ensure reproducibility .

Q. What metabolic engineering approaches are promising for heterologous this compound production?

  • Transgenic Oilseeds : Express Lesquerella-derived FAH12 (hydroxylase) and KCS (elongase) in Arabidopsis or Camelina to produce HFAs .
  • Yeast Systems : Optimize Saccharomyces cerevisiae or Yarrowia lipolytica for HFA synthesis via modular pathway engineering .
  • CRISPR-Cas9 : Knock out competing pathways (e.g., β-oxidation) to enhance HFA accumulation .

Q. How do desaturation and hydroxylation compete in this compound biosynthesis?

In Physaria species, the extraplastidial linoleate desaturase (FAD3) catalyzes this compound desaturation to auricolic acid (20:2-OH), reducing this compound yield. Suppressing FAD3 via RNA interference (RNAi) could prioritize hydroxylation/elongation .

Data Contradiction Analysis

SpeciesReported this compound (%)Potential Cause of VariationReference
L. fendleri25.1–58.2Genetic diversity, seed maturity
L. ludoviciana27 vs. 0Contamination or analytical error
Physaria spp.31.7–54.7Altitude and temperature effects

Key Methodological Recommendations

  • Standardize Seed Harvest : Collect seeds at full maturity (post-dehiscence) to maximize oil and HFA content .
  • Validate Protocols : Include internal standards (e.g., heptadecanoic acid) in GC analyses to correct for instrumental drift .
  • Leverage Omics Tools : Combine transcriptomics, proteomics, and lipidomics to dissect regulatory networks in HFA biosynthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.